molecular formula C9H8Cl2O2 B11747155 1-(4,5-Dichloro-2-methoxyphenyl)ethanone

1-(4,5-Dichloro-2-methoxyphenyl)ethanone

Cat. No.: B11747155
M. Wt: 219.06 g/mol
InChI Key: XKWAFZXHDFNTBV-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and a methoxy group

Preparation Methods

The synthesis of 1-(4,5-Dichloro-2-methoxyphenyl)ethanone typically involves the chlorination of 1-(2-methoxyphenyl)ethanone. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional steps to purify the final product.

Chemical Reactions Analysis

1-(4,5-Dichloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

    Condensation: The compound can participate in condensation reactions with hydrazines or amines to form hydrazones or imines, respectively.

Scientific Research Applications

1-(4,5-Dichloro-2-methoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(4,5-dichloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3

InChI Key

XKWAFZXHDFNTBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Cl)Cl

Origin of Product

United States

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